molecular formula C23H19N5O3S2 B2412004 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1243096-32-3

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2412004
CAS No.: 1243096-32-3
M. Wt: 477.56
InChI Key: HXFJHVOOFRYGSF-UHFFFAOYSA-N
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Description

1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.56. The purity is usually 95%.
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Biological Activity

The compound 1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
  • Functional Groups :
    • Furan-2-ylmethyl
    • 3,4-dihydroisoquinolin-2(1H)-yl
    • Thioether linkage with a 2-oxoethyl group

This intricate structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives containing the thieno and triazole moieties have shown promise as inhibitors of cancer cell proliferation.

  • Mechanism of Action : These compounds may function by inhibiting key signaling pathways involved in tumor growth and metastasis. Specifically, they can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell division and survival.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes that are often overactive in cancer cells:

  • Squalene Synthase Inhibition : Analogous compounds have demonstrated potent inhibition of squalene synthase, an enzyme critical for cholesterol biosynthesis and implicated in cancer cell proliferation. The IC50 values for these inhibitors can be as low as 15 nM in cellular assays .

Anti-inflammatory Properties

In addition to anticancer effects, the compound may exhibit anti-inflammatory properties. Research has shown that similar thieno-triazole derivatives can reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.

Case Studies

  • Study on Furan Derivatives : A study focused on furan-containing compounds reported significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation .
  • In Vivo Studies : Animal models treated with similar thieno-triazole compounds showed reduced tumor growth compared to controls. This suggests that the compound may have therapeutic potential in oncology .

Data Table of Biological Activities

Activity Type Effect Reference
AnticancerInhibition of tumor growth
Enzyme InhibitionSqualene synthase (IC50 = 15 nM)
Anti-inflammatoryReduction of cytokine levels
Apoptosis InductionCaspase activation

Properties

IUPAC Name

12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-8-(furan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c29-19(26-9-7-15-4-1-2-5-16(15)12-26)14-33-23-25-24-22-27(13-17-6-3-10-31-17)21(30)20-18(28(22)23)8-11-32-20/h1-6,8,10-11H,7,9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFJHVOOFRYGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=CO6)SC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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